3-Nitro-2-pyridinesulfenyl chloride

Description

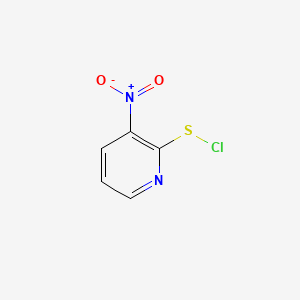

Chemical Structure and Nomenclature

The molecular structure of this compound encompasses a carefully orchestrated arrangement of functional groups that collectively confer its unique properties. The compound features a pyridine ring system as its central scaffold, with a nitro group positioned at the 3-position and a sulfenyl chloride moiety attached at the 2-position. This specific substitution pattern is crucial for the compound's stability and reactivity characteristics, as the electron-withdrawing nature of the nitro group significantly influences the electrophilic behavior of the sulfur center.

According to systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, the compound is formally designated as (3-nitropyridin-2-yl) thiohypochlorite, reflecting its classification as an ester of thiohypochlorous acid. Alternative nomenclature systems have also been employed, including 2-(chlorosulfanyl)-3-nitropyridine and 3-nitropyridinyl-2-sulfenyl chloride, though these variations all refer to the same molecular entity.

The structural formula reveals a molecular composition of C₅H₃ClN₂O₂S, with key spectroscopic characteristics that enable its identification and characterization. Nuclear magnetic resonance spectroscopy provides distinctive signatures for the aromatic protons of the pyridine ring, while infrared spectroscopy reveals characteristic absorption bands for the nitro group and carbon-sulfur bonds. The three-dimensional arrangement of atoms creates specific steric and electronic environments that directly influence the compound's chemical behavior and selectivity patterns.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₃ClN₂O₂S | |

| Molecular Weight | 190.61 g/mol | |

| Melting Point | 205°C (decomposes) | |

| Density | 1.58 g/cm³ | |

| CAS Registry Number | 68206-45-1 |

Historical Development and Discovery

The historical development of this compound represents a significant milestone in the evolution of sulfenyl halide chemistry, emerging from systematic efforts to create stable and synthetically useful sulfur-containing electrophiles. The compound was among the first stable heterocyclic sulfenyl halides to be successfully isolated and characterized, marking a breakthrough in a field previously dominated by less stable aliphatic and simple aromatic derivatives. This achievement required overcoming substantial technical challenges related to the inherent instability of sulfenyl halides, which tend to decompose rapidly under ambient conditions.

The synthesis and characterization of this compound emerged from research efforts focused on developing novel protecting group strategies for peptide synthesis. Early work in this area revealed the need for protecting groups that could provide both stability and clean removal conditions, leading researchers to explore heterocyclic sulfenyl derivatives as potential solutions. The systematic investigation of various pyridine derivatives with different substitution patterns ultimately led to the identification of the 3-nitro-2-pyridyl system as an optimal framework for achieving the desired stability and reactivity characteristics.

Detailed stability studies conducted during the compound's development revealed its remarkable resilience under various solvent conditions, both with and without the presence of base. These investigations were crucial for establishing optimal reaction conditions for synthetic applications and for understanding the fundamental factors that contribute to the compound's exceptional stability among sulfenyl halides. The research demonstrated that this compound remains stable for several weeks at room temperature under dry conditions, with no decomposition observed after six months of refrigerated storage.

The synthetic methodology for preparing this compound involves the chlorination of bis(3-nitro-2-pyridyl) disulfide with gaseous chlorine, following established protocols for sulfenyl halide preparation. Alternative synthetic routes have also been developed, providing researchers with multiple pathways for accessing this valuable reagent. These methodological advances have facilitated the widespread adoption of this compound in synthetic laboratories worldwide.

Classification as a Heterocyclic Sulfenyl Halide

The classification of this compound as a heterocyclic sulfenyl halide places it within a specialized category of organosulfur compounds characterized by the presence of a sulfur-halogen bond integrated into a heterocyclic aromatic system. Sulfenyl halides, broadly defined as compounds containing the R-S-X functional group where X represents a halogen atom, constitute a unique class of sulfur electrophiles with distinctive reactivity patterns. The incorporation of the sulfenyl chloride functionality into a heterocyclic framework, specifically the pyridine ring system, fundamentally alters the electronic and steric properties of the molecule compared to simpler aliphatic or aromatic sulfenyl halides.

The heterocyclic nature of this compound significantly influences its stability and reactivity characteristics through several key mechanisms. The electron-deficient pyridine nitrogen atom contributes to the overall electron-withdrawing capacity of the heterocyclic system, stabilizing the sulfur center through resonance effects. Additionally, the planar aromatic structure provides geometric constraints that influence the approach of nucleophilic reagents, leading to enhanced selectivity in chemical transformations. This combination of electronic and steric factors distinguishes heterocyclic sulfenyl halides from their simpler counterparts and accounts for their unique synthetic utility.

Within the broader family of sulfenyl halides, compounds are typically stabilized by electronegative substituents, as illustrated by well-known examples such as trichloromethyl sulfenyl chloride. The this compound system represents an advanced example of this stabilization strategy, where the combination of the electron-withdrawing nitro group and the heteroaromatic pyridine ring creates an exceptionally stable sulfenyl halide platform. This stability has enabled the development of sophisticated synthetic methodologies that would be impossible with less stable sulfenyl halide derivatives.

The reactivity profile of this compound as a heterocyclic sulfenyl halide encompasses several characteristic transformation patterns. The compound readily participates in nucleophilic substitution reactions at the sulfur center, leading to the formation of sulfur-nitrogen, sulfur-oxygen, and sulfur-sulfur bonds. These reactions proceed under mild conditions with high selectivity, making the compound particularly valuable for applications requiring precise control over functional group transformations. The heterocyclic framework also enables unique reaction pathways not available to simpler sulfenyl halides, including cyclization reactions that lead to complex polycyclic structures.

| Classification Criteria | This compound | Typical Sulfenyl Halides |

|---|---|---|

| Structural Framework | Heterocyclic aromatic | Aliphatic or simple aromatic |

| Stability | High (weeks at room temperature) | Low (hours to days) |

| Electron-withdrawing Groups | Nitro + pyridine nitrogen | Variable |

| Synthetic Applications | Protecting group, disulfide formation | Limited due to instability |

| Storage Requirements | Moisture-sensitive but stable | Requires immediate use |

Propriétés

IUPAC Name |

(3-nitropyridin-2-yl) thiohypochlorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O2S/c6-11-5-4(8(9)10)2-1-3-7-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTKQMHWYSBWUBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)SCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70218377 | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68206-45-1 | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068206451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitro-2-pyridinesulfenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70218377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Nitro-2-pyridinesulfenyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Conditions and Mechanism

The most widely cited preparation of NpysCl involves treating benzyl 3-nitro-2-pyridyl sulfide with sulfuryl chloride in a chlorinated solvent (e.g., 1,2-dichloroethane) at 0–5°C. This exothermic reaction proceeds via electrophilic substitution, where sulfuryl chloride acts as both a chlorinating and oxidizing agent. The benzyl group serves as a leaving group, facilitating the formation of the sulfenyl chloride bond.

Yield and Practical Considerations

The reaction typically achieves yields exceeding 70%, with purity confirmed via elemental analysis and NMR spectroscopy. Critical to success is the slow addition of sulfuryl chloride to prevent overheating, which can lead to decomposition. Post-reaction, the product is isolated by filtration and washed with ice-cold solvents to remove residual byproducts.

Method 2: Novel Synthetic Routes for Enhanced Stability

Alternative Precursors and Optimization

Subsequent studies introduced two novel routes to address stability challenges. The first method employs 4-methoxybenzyl 3-nitro-2-pyridyl sulfide as a precursor, reacting with sulfuryl chloride under analogous conditions. This variation improves solubility in polar solvents, simplifying purification. The second route utilizes thiophilic reagents to generate NpysCl directly from 3-nitro-2-pyridinethiol, though this approach requires stringent anhydrous conditions to avoid hydrolysis.

Stability in Solvents and Bases

Stability studies reveal that NpysCl is most stable in dichloromethane and chloroform, with a half-life exceeding 48 hours at 4°C. Conversely, polar aprotic solvents like dimethylformamide (DMF) accelerate decomposition. The presence of bases (e.g., pyridine) enhances stability by neutralizing trace HCl, a byproduct of degradation.

Table 1: Stability of NpysCl in Common Solvents

| Solvent | Stability (Half-Life at 25°C) | Decomposition Products |

|---|---|---|

| Dichloromethane | >48 hours | None detected |

| Chloroform | 36 hours | Minor sulfonic acid derivatives |

| DMF | 2 hours | 3-Nitro-2-pyridinesulfonic acid |

| Acetonitrile | 12 hours | Disulfide byproducts |

One-Pot Syntheses for Functionalized Derivatives

A key advancement involves one-pot methodologies to synthesize Npys-protected amino acids directly. For example, treating cysteine or D-penicillamine with NpysCl in the presence of tert-butoxycarbonyl (Boc) anhydride yields Boc-S-Npys derivatives without isolating intermediates. This streamlined approach reduces handling losses and improves scalability for peptide synthesis.

Table 2: Comparison of Preparation Methods

| Method | Starting Material | Yield (%) | Stability | Key Advantage |

|---|---|---|---|---|

| Benzyl sulfide route | Benzyl 3-nitro-2-pyridyl sulfide | 70–75 | Moderate | Simplicity, high purity |

| 4-Methoxybenzyl route | 4-Methoxybenzyl derivative | 80–85 | High | Enhanced solubility |

| Thiophilic route | 3-Nitro-2-pyridinethiol | 60–65 | Low | Direct synthesis from thiol |

Solid-Phase Applications and Modern Adaptations

Recent innovations focus on solid-phase synthesis, where NpysCl is immobilized on resins for selective disulfide bond formation. For instance, reacting Wang resin-bound sulfides with sulfuryl chloride generates Npys-functionalized resins, enabling on-bead peptide ligation. This method minimizes side reactions and simplifies purification, though it requires specialized equipment for handling gaseous SO₂ .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Nitro-2-pyridinesulfenyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Oxidation and Reduction Reactions: The nitro group can be reduced to an amino group, and the sulfenyl chloride can be oxidized to sulfonyl chloride.

Common Reagents and Conditions:

Nucleophiles: Such as amines, alcohols, and thiols, are commonly used in substitution reactions.

Reducing Agents: Such as hydrogen gas in the presence of a catalyst, can be used to reduce the nitro group.

Oxidizing Agents: Such as hydrogen peroxide, can be used to oxidize the sulfenyl chloride.

Major Products Formed:

Substituted Pyridines: Formed through nucleophilic substitution.

Aminopyridines: Formed through the reduction of the nitro group.

Sulfonyl Chlorides: Formed through the oxidation of the sulfenyl chloride.

Applications De Recherche Scientifique

Organic Synthesis

Protecting Group in Peptide Chemistry:

One of the primary applications of 3-nitro-2-pyridinesulfenyl chloride is its role as a protecting group for cysteine residues in peptide synthesis. This is crucial for the formation of cyclic and unsymmetrical disulfides, which are essential for the structural integrity and biological activity of peptides. The Npys group enables selective protection of thiols, amines, and alcohols during complex organic syntheses, allowing for controlled reactions without interfering with other functional groups .

Disulfide Bond Formation:

The compound facilitates thiol/disulfide exchange reactions, leading to the formation of mixed disulfides. This ability to promote disulfide bond formation without non-specific alkylation makes it particularly valuable in the synthesis of biologically active molecules .

Biological Applications

Inhibition of Proteases:

Research has demonstrated that derivatives of this compound exhibit inhibitory effects on serine proteases. These compounds selectively react with free thiol groups to form stable disulfide bonds, providing a pathway for developing specific inhibitors for cysteine proteinases without affecting serine or acid proteinases . This selectivity is crucial for therapeutic applications where unwanted side effects from non-target interactions must be minimized.

Pharmaceutical Development:

In medicinal chemistry, Npys-Cl is utilized in the design and synthesis of enzyme inhibitors and receptor ligands targeting cysteine residues in proteins. This specificity allows researchers to develop more effective drugs with fewer side effects . Additionally, its stability and mild reaction conditions open up new avenues for drug discovery and development.

Industrial Applications

Specialty Chemicals Production:

The compound is also employed in the production of specialty chemicals and advanced materials. Its ability to act as a protecting group during synthesis processes enhances the efficiency and yield of desired products in industrial applications.

Case Studies

Mécanisme D'action

The mechanism of action of 3-nitro-2-pyridinesulfenyl chloride involves its ability to protect thiol groups by forming stable sulfenyl derivatives. This protection is crucial in peptide synthesis, where it prevents unwanted side reactions involving cysteine residues . The compound also acts as an activator for disulfide bond formation, facilitating thiol/disulfide exchange reactions .

Comparaison Avec Des Composés Similaires

Reactivity and Stability

NpysCl is highly reactive, enabling rapid sulfenylation of amino acids. However, its instability in polar solvents (e.g., water or alcohols) necessitates careful handling . In contrast, 4-Fluorophenyl 3-nitro-2-pyridinesulfenate (compound 1, derived from NpysCl) exhibits more controllable reactivity and improved physicochemical stability. This makes compound 1 preferable for prolonged reactions requiring precise control, such as stepwise peptide assembly .

Comparative Data Table

Research Findings and Key Advancements

- NpysCl Stability : Stability studies show NpysCl decomposes rapidly in water but remains stable in dichloromethane with bases like triethylamine, enabling its use in peptide synthesis .

- Compound 1 Advantages : Compared to NpysCl, compound 1 reduces side reactions during cysteine protection, improving yields in complex peptide sequences .

- Safety Innovations: The development of Npys phenoxides (e.g., compound 1) addresses handling challenges associated with NpysCl, aligning with green chemistry principles .

Activité Biologique

3-Nitro-2-pyridinesulfenyl chloride (Npys-Cl) is a significant compound in organic chemistry, particularly known for its role as a protecting group in peptide synthesis and its applications in biological systems. This article explores the biological activity of Npys-Cl, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Overview of this compound

Npys-Cl is one of the first stable heterocyclic sulfenyl halides isolated, recognized for its utility in protecting thiols and facilitating disulfide bond formation. Its ability to engage in thiol/disulfide exchange reactions makes it valuable in various biochemical applications, particularly in peptide synthesis and modification .

1. Antioxidant Properties

Research indicates that compounds containing the Npys group exhibit antioxidant activity. For instance, Npys-Cl can protect against oxidative stress by modulating the formation of reactive oxygen species (ROS). This activity is crucial in preventing cellular damage and has implications for diseases related to oxidative stress .

2. Antimicrobial Activity

Npys-Cl has demonstrated antimicrobial properties against various pathogens. Studies have shown that compounds derived from Npys-Cl can inhibit the growth of Staphylococcus aureus (including MRSA) and Pseudomonas aeruginosa. The mechanism involves the modification of thiol-containing proteins, leading to a decrease in glutathione levels and subsequent microbial cell death .

1. Protection of Functional Groups

The Npys group serves as a protecting group for amines, alcohols, and thiols during peptide synthesis. Its stability under various reaction conditions allows for selective protection without compromising the biological activity of the underlying molecule .

2. Disulfide Bond Formation

Npys-Cl is instrumental in facilitating the formation of mixed disulfides, which are crucial in stabilizing peptide structures. The ability to create disulfide bonds selectively enhances the structural integrity and functionality of peptides used in therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of Npys-Cl derivatives against clinical isolates of S. aureus and C. albicans. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 16 µg/mL against S. aureus, highlighting their potential as antimicrobial agents .

Case Study 2: Oxidative Stress Mitigation

In another study, Npys-Cl was tested for its antioxidant capacity using a brain homogenate model system. The results showed significant inhibition of lipid oxidation at low concentrations, suggesting its potential therapeutic role in neuroprotective strategies .

Data Tables

| Activity | Tested Compound | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| Antimicrobial | Npys-Cl derivative 1 | 16 | Staphylococcus aureus |

| Antimicrobial | Npys-Cl derivative 2 | 32 | Pseudomonas aeruginosa |

| Antioxidant | Npys-Cl | Low concentration | Brain lipid peroxidation |

Q & A

Q. What methodological steps are involved in synthesizing NpysCl and its protected amino acid derivatives?

NpysCl is synthesized via controlled sulfenylation of pyridine derivatives under anhydrous conditions. A validated route involves reacting 3-nitro-2-pyridinol with chlorinating agents (e.g., ClSO₃H) in dichloromethane (CH₂Cl₂) at 0°C for 30 minutes, followed by reduction with tributylphosphine (Bu₃P) to yield protected amino acids (69% yield) . Stability is critical: NpysCl should be stored in inert, anhydrous solvents (e.g., CH₂Cl₂) at –20°C to prevent hydrolysis .

Q. Key Reaction Conditions Table

| Parameter | Details | Source |

|---|---|---|

| Solvent | CH₂Cl₂ | |

| Temperature | 0°C | |

| Reaction Time | 30 minutes | |

| Reducing Agent | Bu₃P | |

| Yield | 69% |

Q. How can NpysCl be utilized in peptide synthesis to protect specific amino acid residues?

NpysCl is a sulfenyl-based protecting group for hydroxyl (Ser, Thr), thiol (Cys), and amino (Lys) residues. Methodological steps:

Protection : React NpysCl with target residues in dimethylformamide (DMF) under nitrogen, using stoichiometric equivalents to avoid over-substitution.

Coupling : Employ DCC/HOBt (dicyclohexylcarbodiimide/1-hydroxybenzotriazole) chemistry for peptide bond formation; Npys groups remain stable under these conditions .

Deprotection : Use thiolytic cleavage (e.g., mercaptoethanol) or Bu₃P to regenerate free functional groups .

Q. What analytical techniques are recommended for characterizing NpysCl-protected intermediates?

- Mass Spectrometry (MS) : Npys modification introduces a mass shift of +154 Da. Use high-resolution MS to confirm protection efficiency and monitor deprotection .

- FT-IR Spectroscopy : Detect characteristic S–Cl stretches (~500–550 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- HPLC : Monitor reaction progress using reverse-phase columns with UV detection at 280 nm (Npys absorbs strongly in this range) .

Q. How does solvent choice impact the stability of NpysCl during storage and reactions?

NpysCl hydrolyzes rapidly in protic solvents (e.g., H₂O, MeOH). Optimal stability is achieved in anhydrous CH₂Cl₂ or DMF at –20°C. Pre-purge reaction vessels with nitrogen to minimize oxidative degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of Npys-protected peptides?

- Temperature Control : Maintain sub-ambient temperatures (–10°C to 0°C) during protection to suppress side reactions (e.g., disulfide formation in Cys residues) .

- Stoichiometry : Use 1.2 equivalents of NpysCl relative to the target residue to account for moisture sensitivity .

- Workup : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate protected peptides with >95% purity .

Q. How does NpysCl compare to other sulfenyl chlorides (e.g., 3-trifluoromethyl analogs) in reactivity and selectivity?

NpysCl exhibits higher electrophilicity than 3-trifluoromethylpyridine-2-sulfonyl chloride due to electron-withdrawing nitro groups, enhancing its reactivity toward nucleophilic residues. However, trifluoromethyl analogs offer better hydrolytic stability in aqueous media, making them preferable for prolonged reactions .

Q. How should researchers address contradictions in reported yields of NpysCl-mediated reactions?

Discrepancies often arise from:

Q. What mechanistic insights explain NpysCl’s compatibility with DCC/HOBt coupling chemistry?

The Npys group’s stability under acidic coupling conditions (pH 4–6) is attributed to its resistance to protonation. Unlike acid-labile groups (e.g., Boc), Npys remains intact during DCC/HOBt activation, enabling sequential coupling without premature deprotection .

Q. What troubleshooting strategies are effective for incomplete deprotection of Npys groups?

Q. How can NpysCl derivatives be applied in studying oxidative pathways or mutagenesis models?

Npys-protected thiols serve as probes for redox-active environments. For example, in vitro models of oxidative stress can utilize Npys-Cys derivatives to simulate glutathione depletion, enabling studies on antioxidant defense mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.